3-N-Boc-Aminoazetidine Acetate

Description

Properties

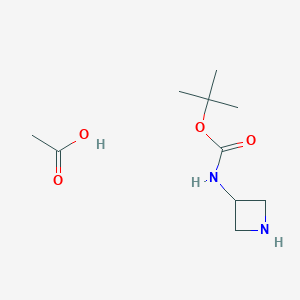

Molecular Formula |

C10H20N2O4 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

acetic acid;tert-butyl N-(azetidin-3-yl)carbamate |

InChI |

InChI=1S/C8H16N2O2.C2H4O2/c1-8(2,3)12-7(11)10-6-4-9-5-6;1-2(3)4/h6,9H,4-5H2,1-3H3,(H,10,11);1H3,(H,3,4) |

InChI Key |

GLNYFUJTQCKSCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)NC1CNC1 |

Origin of Product |

United States |

Foundational & Exploratory

3-N-Boc-Aminoazetidine Acetate CAS number and molecular weight

An In-Depth Technical Guide to 3-(Boc-amino)azetidine: A Versatile Building Block in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, strained heterocyclic systems have garnered significant attention for their ability to impart unique three-dimensional structures and desirable physicochemical properties to lead compounds. This guide provides a comprehensive technical overview of 3-(Boc-amino)azetidine, a key synthetic intermediate whose structural rigidity and versatile reactivity make it an invaluable tool in medicinal chemistry.

Core Molecular Identity and Physicochemical Properties

Note on Nomenclature: The compound of interest is most commonly referred to as 3-(Boc-amino)azetidine or tert-butyl azetidin-3-ylcarbamate. While the query specified the acetate salt, publicly available data, including CAS registration, predominantly pertains to the free base or the hydrochloride salt. The acetate salt is less common, and its specific properties are not widely documented. Therefore, this guide will focus on the core molecule, 3-(Boc-amino)azetidine, which is the chemically relevant species for synthetic applications.

The foundational azetidine ring is a four-membered heterocycle containing one nitrogen atom.[1] This small ring system is characterized by significant ring strain (approximately 25.4 kcal/mol), which influences its reactivity and conformational preferences.[2] The presence of a Boc-protected amine at the 3-position provides a stable, yet readily deprotectable, functional handle for further synthetic manipulations.

Key Physicochemical Data:

| Property | Value | Source(s) |

| CAS Number | 91188-13-5 | [3][4][5][6] |

| Molecular Formula | C₈H₁₆N₂O₂ | [3][4][6] |

| Molecular Weight | 172.22 g/mol | [4][5][6] |

| Appearance | White to off-white solid | [4][7] |

| Melting Point | 63-72 °C | [4][7] |

| Solubility | Soluble in water (5g/100ml) | [7] |

| pKa (Predicted) | 12.26 ± 0.40 | [7] |

The Strategic Importance of the Azetidine Scaffold in Medicinal Chemistry

The incorporation of the azetidine motif into drug candidates is a strategic decision driven by the unique conformational and physicochemical properties it imparts. Unlike more flexible acyclic or larger ring systems, the constrained nature of the azetidine ring can lock a molecule into a specific, bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its biological target.[8]

Azetidine-containing compounds have shown promise in the development of treatments for a range of conditions, including neurological disorders such as Parkinson's disease and attention deficit disorder.[9] The four-membered ring serves as a privileged scaffold that can improve metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, thereby increasing the in vivo half-life of a therapeutic agent.[2][8]

Synthesis and Reactivity: A Scientist's Perspective

The synthesis of 3-(Boc-amino)azetidine is a critical aspect of its utility. While multiple synthetic routes exist, a common and illustrative pathway involves the deprotection of a more complex precursor.

Illustrative Synthetic Protocol: Debenzylation of a Diphenylmethyl-Protected Precursor

This protocol describes a common laboratory-scale synthesis of 3-(Boc-amino)azetidine via catalytic hydrogenation. The choice of a diphenylmethyl (benzhydryl) group as a protecting group for the azetidine nitrogen is strategic, as it can be cleaved under relatively mild hydrogenolysis conditions, leaving the acid-labile Boc group intact.

Workflow Diagram:

Sources

- 1. Azetidine - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 3-N-Boc-Amino-azetidine | CymitQuimica [cymitquimica.com]

- 4. 3-(Boc-氨基)氮杂环丁烷 | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. 3-N-Boc-amino-azetidine | 91188-13-5 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. technologynetworks.com [technologynetworks.com]

3-N-Boc-Aminoazetidine Acetate pKa values and isoelectric point

An In-depth Technical Guide to the Physicochemical Properties of 3-N-Boc-Aminoazetidine Acetate: pKa and Isoelectric Point

Introduction

In the landscape of modern drug discovery and development, small heterocyclic scaffolds are indispensable tools for medicinal chemists. Among these, the azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is a prominent structural motif found in numerous biologically active compounds and approved pharmaceuticals.[1] Its conformational rigidity and ability to serve as a versatile synthetic handle make it a valuable building block. 3-N-Boc-aminoazetidine, often supplied as its acetate salt for improved stability and handling, is a key intermediate for introducing the 3-aminoazetidine moiety.

The ionization state of a drug candidate, governed by its acid dissociation constants (pKa), is a critical determinant of its pharmacokinetic and pharmacodynamic profile. Properties such as aqueous solubility, membrane permeability, plasma protein binding, and target engagement are profoundly influenced by the charge of the molecule at a given physiological pH. The isoelectric point (pI), the pH at which a molecule carries no net electrical charge, is another crucial parameter, particularly for understanding solubility minima and behavior in pH gradients.

This technical guide provides a comprehensive analysis of the pKa values and isoelectric point of this compound. We will delve into the theoretical underpinnings of its acid-base chemistry, present methods for its experimental determination, and discuss the implications of these properties for researchers, scientists, and drug development professionals.

Chemical Structure and Ionizable Groups

To understand the acid-base properties of this compound, we must first identify its ionizable functional groups. The compound consists of a tert-butyloxycarbonyl (Boc) protected 3-aminoazetidine cation and an acetate anion.

-

Azetidine Ring Nitrogen: This is a secondary aliphatic amine incorporated into a strained four-membered ring. The lone pair of electrons on this nitrogen can accept a proton, making it a Brønsted-Lowry base. Its basicity is a key determinant of the molecule's overall properties.

-

Acetate Counter-ion: This is the conjugate base of acetic acid, a weak carboxylic acid. In solution, it can accept a proton to form acetic acid.

-

Boc-Protected Amine (Carbamate): The nitrogen atom of the 3-amino group is part of a carbamate functional group. Due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group, its basicity is significantly suppressed. The pKa of a Boc-carbamate's N-H proton is estimated to be around 24, meaning it is not basic and will not be protonated under typical aqueous conditions.[2]

Therefore, the two key ionizable groups that dictate the pKa and pI of the compound in the pH range of 0-14 are the azetidine ring nitrogen and the acetate counter-ion.

pKa Values: Quantifying Acidity and Basicity

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For a basic group like the azetidine nitrogen, the pKa refers to the equilibrium of its conjugate acid (the protonated azetidinium form).

pKa of the Azetidine Ring Nitrogen

The basicity of the azetidine ring is a crucial parameter.

-

Predicted Value: Computational prediction methods, which are increasingly reliable for small molecules, estimate the pKa of the conjugate acid of 3-N-Boc-aminoazetidine to be 12.26 ± 0.40 .[3][4]

-

Contextual Comparison: This value is slightly higher than the experimentally determined pKa of the parent, unsubstituted azetidine, which is approximately 11.3 .[5][6][7] The presence of the 3-(Boc-amino) substituent can subtly influence the electron density on the ring nitrogen, leading to this modest difference in basicity.

pKa of the Acetate Counter-ion

The acetate ion is the conjugate base of acetic acid.

-

Literature Value: The pKa of acetic acid is a well-established value, typically cited as ~4.76 at 25°C. This represents the equilibrium between acetic acid and the acetate anion.

Data Summary: Ionizable Groups

| Functional Group | Type | Relevant pKa | Value (at 25°C) | Source |

| Azetidine Nitrogen | Secondary Amine (Base) | pKa of Conjugate Acid (R₂NH₂⁺) | ~12.26 | Predicted[3][4] |

| Acetate Ion | Carboxylate (Base) | pKa of Conjugate Acid (CH₃COOH) | ~4.76 | Literature |

| Boc-Amino Group | Carbamate (Amide) | pKa of Conjugate Acid | Not relevant (<0) | - |

Isoelectric Point (pI): The Point of Net Neutrality

The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero. For a compound with multiple ionizable groups, the pI can be calculated by averaging the pKa values of the functional groups that bracket the neutral (zwitterionic) species.

Let's consider the protonation states of this compound across a pH range:

-

At low pH (e.g., pH < 4.76): The azetidine nitrogen is protonated (charge +1), and the acetate is protonated to form neutral acetic acid (charge 0). The net charge of the complex is +1 .

-

At intermediate pH (e.g., 4.76 < pH < 12.26): The azetidine nitrogen remains protonated (charge +1), while the acetic acid has deprotonated to the acetate anion (charge -1). The net charge of the complex is 0 . This is the zwitterionic form.

-

At high pH (e.g., pH > 12.26): The azetidinium ion deprotonates to the neutral azetidine (charge 0), and the acetate remains as an anion (charge -1). The net charge of the complex is -1 .

The isoelectric point is the average of the two pKa values that define the boundaries of the neutral, zwitterionic form.

Calculation: pI = (pKa₁ + pKa₂) / 2 pI = (pKa of Acetic Acid + pKa of Azetidinium ion) / 2 pI = (4.76 + 12.26) / 2 pI ≈ 8.51

This calculated pI of approximately 8.51 indicates that this compound will have its lowest aqueous solubility around this pH, a critical consideration for formulation and bioprocessing.

Experimental Determination Methodologies

While predicted values are useful, experimental determination provides definitive data. Potentiometric titration and capillary isoelectric focusing are gold-standard techniques for measuring pKa and pI, respectively.

Protocol 1: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values.[8] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[9]

Objective: To experimentally determine the pKa of the azetidine nitrogen in this compound.

Materials:

-

This compound

-

High-purity water (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Calibrated pH meter and electrode

-

Automated titrator or magnetic stirrer and burette

-

Constant temperature water bath (25°C)

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 1 mmol of this compound and dissolve it in 50 mL of high-purity water in a jacketed beaker maintained at 25°C.

-

Initial Titration (Optional but Recommended): To ensure a sharp endpoint for the base titration, first titrate the solution with 0.1 M HCl to a pH of ~2. This protonates the acetate ion completely.

-

Titration with Base: Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH to stabilize after each addition.

-

Data Recording: Record the pH value after each addition of NaOH. Continue the titration until the pH reaches ~13.

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

-

The pKa is the pH value at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

-

Validation: Perform the titration in triplicate to ensure reproducibility. The system is self-validating if the determined pKa values are consistent (e.g., within ±0.05 units).

Workflow Diagram: Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Isoelectric Point Determination by Capillary Isoelectric Focusing (cIEF)

cIEF is a high-resolution technique that separates molecules based on their isoelectric point in a pH gradient.[10] It is particularly useful for confirming the pI and assessing the charge heterogeneity of a sample.[11][12]

Objective: To experimentally determine the pI of 3-N-Boc-aminoazetidine.

Materials:

-

Capillary Electrophoresis (CE) instrument with UV or photodiode array detector

-

Coated or uncoated fused-silica capillary

-

Anolyte (e.g., phosphoric acid) and Catholyte (e.g., sodium hydroxide) solutions

-

Broad-range carrier ampholytes (e.g., pH 3-10)

-

A set of pI markers (small molecules or peptides with known pI values)

-

3-N-Boc-aminoazetidine sample solution

Step-by-Step Methodology:

-

Sample Preparation: Prepare a sample mixture containing the 3-N-Boc-aminoazetidine, carrier ampholytes, and at least two pI markers that bracket the expected pI of 8.51.

-

Capillary Conditioning: Rinse the capillary sequentially with methanol, water, and the catholyte solution as per the instrument manufacturer's guidelines.

-

Capillary Loading: Fill the capillary with the sample mixture.

-

Focusing Step: Place the capillary ends into the anolyte and catholyte vials and apply a high voltage. Molecules will migrate through the pH gradient established by the ampholytes until they reach the pH equal to their pI, where their net charge is zero, and migration stops.

-

Mobilization Step: After focusing, the separated zones are mobilized past the detector. This can be achieved by applying pressure to the capillary inlet (hydrodynamic mobilization) or by changing the composition of the catholyte or anolyte (chemical mobilization).

-

Detection & Analysis:

-

Detect the migrating zones using the UV detector (e.g., at 200-210 nm for non-aromatic compounds).

-

Create a calibration curve by plotting the known pI values of the markers against their migration times.

-

Determine the migration time of the 3-N-Boc-aminoazetidine peak and use the calibration curve to interpolate its experimental pI.

-

-

Validation: The linearity of the calibration curve (R² > 0.99) serves as a validation of the generated pH gradient. Running the sample in triplicate ensures the precision of the pI measurement.

Workflow Diagram: Capillary Isoelectric Focusing (cIEF)

Caption: Workflow for pI determination using capillary isoelectric focusing.

Conclusion

A thorough understanding of the pKa values and isoelectric point of this compound is fundamental for its effective application in drug discovery. This guide has established the key physicochemical parameters for this important building block. The basicity of the azetidine ring nitrogen is characterized by a predicted pKa of ~12.26, while the acetate counter-ion originates from acetic acid with a pKa of ~4.76. From these values, the isoelectric point (pI) is calculated to be approximately 8.51. These parameters are critical for predicting and optimizing the solubility, absorption, and formulation of any derivative synthesized from this intermediate. The detailed experimental protocols provided for potentiometric titration and capillary isoelectric focusing offer robust, self-validating systems for the precise and accurate determination of these values, empowering researchers to make data-driven decisions in the drug development process.

References

-

Title: Azetidine Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Development of Methods for the Determination of pKa Values Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Efficient construction of the hexacyclic ring core of palau'amine: the pKa concept for proceeding with unfavorable equi Source: Royal Society of Chemistry Publishing URL: [Link]

-

Title: Azetidine Source: Wikipedia URL: [Link]

-

Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) Source: European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) URL: [Link]

-

Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL: [Link]

-

Title: Capillary isoelectric focusing Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Principles and Applications of Capillary Isoelectric Focusing Source: Agilent Technologies URL: [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 3-N-Boc-amino-azetidine CAS#: 91188-13-5 [m.chemicalbook.com]

- 4. 3-N-Boc-amino-azetidine | 91188-13-5 [chemicalbook.com]

- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]

- 7. Azetidine - Wikipedia [en.wikipedia.org]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Capillary isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. Isoelectric Point Determination with cIEF - Creative Proteomics [creative-proteomics.com]

Technical Comparative Analysis: 3-(N-Boc-amino)azetidine Acetate vs. HCl Salt

This in-depth technical guide details the critical differences between the Acetate and Hydrochloride (HCl) salts of 3-(N-Boc-amino)azetidine, focusing on stability, reactivity, and process suitability in drug development.

Executive Summary

In medicinal chemistry and process development, the choice between 3-(N-Boc-amino)azetidine Acetate and Hydrochloride (HCl) is not merely a matter of solubility but a strategic decision regarding chemoselectivity and stability .

-

The HCl Salt offers superior crystallinity and isolation properties but poses a high risk of acid-catalyzed Boc-deprotection during storage or heating, potentially degrading the material into the diamine dihydrochloride.

-

The Acetate Salt serves as a "gentle" alternative, maintaining the integrity of the acid-labile tert-butyloxycarbonyl (Boc) group while providing sufficient solubility for organic synthesis. It is the preferred form for catalytic cross-coupling reactions where chloride ions act as catalyst poisons.

Part 1: Molecular Architecture & Salt Formation

To understand the divergent behaviors of these salts, one must analyze the protonation site. The molecule contains two nitrogen centers:

-

Exocyclic Amine (C-3 position): Protected by the electron-withdrawing Boc group (Carbamate). It is non-basic (

to -

Azetidine Ring Nitrogen: A secondary amine with high basicity (

) due to ring strain. This is the site of salt formation.

Structural Diagram (DOT)

The following diagram illustrates the protonation site and the stability risk associated with the HCl counter-ion.

Figure 1: Salt formation pathways and the inherent stability risk of the HCl form due to Boc acid-sensitivity.

Part 2: Physicochemical Profiling

The following table contrasts the physical properties critical for handling and storage.

| Feature | HCl Salt (Hydrochloride) | Acetate Salt | Implication |

| Boc Stability | Low / Risky . The strong acidity of HCl ( | High . Acetic acid ( | Use Acetate for long-term storage or heating steps. |

| Crystallinity | High . Typically forms well-defined solids with sharp melting points. | Variable . Often forms hygroscopic solids, gums, or oils. | HCl is better for purification by crystallization. |

| Hygroscopicity | Moderate to High. Can absorb atmospheric moisture, forming corrosive hydrates. | High. Acetate salts of amines are frequently deliquescent. | Both require desiccation; HCl requires corrosion-resistant storage. |

| Solubility (Water) | Excellent.[1] | Good. | Both are suitable for aqueous workups. |

| Solubility (Organic) | Limited.[2][3] Soluble in MeOH, DMSO; poor in DCM/EtOAc. | Versatile . Often soluble in chlorinated solvents and ethers due to the lipophilic acetate counter-ion. | Acetate is superior for homogeneous organic phase reactions. |

Part 3: Synthetic Utility & Reactivity

Palladium-Catalyzed Coupling (Buchwald-Hartwig / Suzuki)

-

The HCl Problem: Chloride ions (

) are notorious ligands for Palladium. In high concentrations, they can displace phosphine ligands or form stable palladate species (e.g., -

The Acetate Advantage: The acetate anion acts as a mild base and a labile ligand. It can actually facilitate the transmetallation step (concerted metallation-deprotonation mechanism) in C-H activation or coupling reactions.

-

Recommendation: Always use the Acetate salt or the Free Base for Pd-catalyzed cross-couplings. If you must use HCl, extensive washing with base (free-basing) is required before adding the catalyst.

-

Amide Coupling (Peptide Synthesis)

-

The HCl Problem: Using the HCl salt in EDC/HATU couplings requires the addition of a tertiary base (e.g., DIPEA, TEA) to liberate the nucleophilic amine. This generates an equivalent of DIPEA·HCl, which increases the ionic strength and can precipitate, complicating flow chemistry or concentration-dependent kinetics.

-

The Acetate Advantage: The acetate salt is often "loosely" bound. In many cases, the amine is sufficiently available for reaction without massive excess of base, or the buffering capacity of acetate prevents pH extremes that could racemize sensitive partners.

Deprotection Kinetics

If the goal is to remove the Boc group to yield the diamine:

-

HCl Salt: You are already halfway there. Heating the HCl salt in an organic solvent (e.g., 4M HCl in Dioxane) rapidly completes the deprotection.

-

Acetate Salt: Requires the addition of a strong acid (TFA or HCl) to initiate deprotection.

Part 4: Experimental Protocols

Protocol A: Conversion of HCl Salt to Acetate Salt (Ion Exchange)

Use this when you have the commercial HCl salt but need the Acetate form for a sensitive catalytic reaction.

-

Dissolution: Dissolve 1.0 g of 3-(N-Boc-amino)azetidine HCl in 10 mL of water.

-

Free Basing: Add 10 mL of DCM. While stirring, slowly add saturated aqueous

until the aqueous layer pH is ~9-10. -

Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM. Combine organic layers.

-

Drying: Dry over

, filter, and concentrate in vacuo to obtain the Free Base (likely a viscous oil or low-melting solid). -

Salt Formation: Redissolve the Free Base in a minimal amount of dry Et2O or DCM. Add 1.0 equivalent of Glacial Acetic Acid.

-

Isolation: Evaporate the solvent. If a solid is required, triturate with Hexanes/Pentane. If it remains an oil, use directly as a stock solution.

Protocol B: QC Check for Boc-Integrity (NMR)

Use this to verify if your HCl salt has degraded.

-

Solvent:

or -

Key Signal: Look for the Boc tert-butyl singlet at

ppm (9H). -

Degradation Indicator: If the integral is < 9H relative to the azetidine ring protons (

ppm), or if you see a new singlet at

Part 5: Decision Logic (Graphviz)

Use this flowchart to select the correct salt form for your application.

Figure 2: Decision matrix for selecting between Acetate and HCl salts based on experimental intent.

References

-

ChemicalBook. (2024). 3-N-Boc-amino-azetidine Properties and Melting Point Data. Retrieved from

-

Sigma-Aldrich. (2024). 3-(Boc-amino)azetidine Hydrochloride Product Specification. Retrieved from

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for amine salt properties and counter-ion selection).

- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on salt selection for solubility/stability).

-

AmbioPharm. (2023). Salt Selection in Peptide and Amino Acid Derivatives. Retrieved from

Sources

Technical Guide: 3-N-Boc-Aminoazetidine Acetate as a GABA Analogue Building Block

This guide serves as a definitive technical resource for the application of 3-N-Boc-Aminoazetidine Acetate (CAS: 91188-13-5) in medicinal chemistry. It moves beyond basic product descriptions to analyze the molecule's pharmacophoric utility, stability profiles, and synthetic protocols.

Executive Summary

This compound is a high-value heterocyclic building block used to introduce conformational rigidity into peptide backbones and small molecule drugs. As a constrained diamine scaffold, it serves as a critical precursor for synthesizing GABA (γ-aminobutyric acid) analogues. By restricting the bond rotation inherent in the flexible GABA alkyl chain, this azetidine core locks the pharmacophore into bioactive conformations, potentially enhancing selectivity for GABA_A or GABA_B receptors and improving metabolic stability against GABA-transaminase.

Part 1: Chemical Architecture & Pharmacophore Analysis

Structural Logic: The Rigidification of GABA

Endogenous GABA is a highly flexible molecule (H2N-CH2-CH2-CH2-COOH) that can adopt multiple rotameric states, leading to promiscuous binding across various receptor subtypes.

3-N-Boc-Aminoazetidine introduces a 4-membered azetidine ring into this backbone.

-

The Scaffold: The azetidine ring replaces the central ethylene linkage of GABA.

-

The Pharmacophore:

-

Exocyclic Amine (Position 3): Protected by Boc (tert-butyloxycarbonyl), serving as the latent amino terminus of GABA.

-

Endocyclic Nitrogen (Position 1): The free secondary amine (stabilized as acetate) serves as the attachment point for the acidic moiety (e.g., via alkylation with haloacetates), completing the GABA mimic.

-

Conformational Analysis

The azetidine ring imposes a "puckered" conformation with a ring strain energy of ~25 kcal/mol. This is distinct from the planar aromatic systems or the flexible alkyl chains.

-

Distance Constraint: The distance between the exocyclic nitrogen and the ring nitrogen is fixed, mimicking the gauche or trans conformations of GABA depending on the substitution pattern.

-

Vector Alignment: Unlike pyrrolidine (5-membered) analogues, the azetidine ring directs substituents at sharper vectors, often accessing unique binding pockets in GPCRs and ion channels.

Physical Properties & Salt Selection

The Acetate salt is the preferred form for two reasons:

-

Handling: The free base of 3-aminoazetidine is hygroscopic and prone to polymerization or ring-opening due to strain. The acetate salt forms a stable, crystalline white solid.

-

Solubility: It maintains high solubility in polar organic solvents (MeOH, DCM) required for peptide coupling, unlike the hydrochloride salt which can be sparingly soluble in non-polar coupling media.

| Property | Specification |

| CAS Number | 91188-13-5 |

| Formula | C8H16N2O2[1][2][3] · C2H4O2 (Acetate Salt) |

| MW | 172.23 (Free Base) / ~232.28 (Acetate) |

| Ring Strain | ~25.4 kcal/mol (High Reactivity) |

| pKa (Conj. Acid) | ~10.5 (Ring Nitrogen) |

Part 2: Synthesis & Stability (The "Self-Validating" System)

Stability of the Azetidine Core

Expert Insight: A common failure mode in azetidine chemistry is inadvertent ring opening. The 4-membered ring is susceptible to nucleophilic attack, particularly under strong Lewis acidic conditions or high temperatures with strong nucleophiles.

-

Rule of Thumb: Avoid heating >60°C in the presence of strong nucleophiles (e.g., thiols, azides) unless the ring nitrogen is acylated (which reduces ring strain activation).

-

Boc Stability: The Boc group is orthogonal to the acetate salt. It withstands the basic conditions required to free-base the ring nitrogen for alkylation.

Visualization: Synthesis Workflow

The following diagram illustrates the workflow for converting the building block into a functional GABA analogue.

Caption: Workflow converting the 3-N-Boc-Aminoazetidine scaffold into a bioactive GABA analogue via N-alkylation.

Part 3: Experimental Protocols

Protocol A: Safe Desalting & N-Alkylation

Context: To use the building block, the ring nitrogen must be nucleophilic. The acetate must be neutralized.

Reagents:

-

This compound (1.0 eq)

-

Ethyl Bromoacetate (1.1 eq) [GABA Acid Precursor]

-

Diisopropylethylamine (DIEA) (2.5 eq)

-

Acetonitrile (ACN) (Anhydrous)

Methodology:

-

Dissolution: Dissolve this compound in anhydrous ACN (0.1 M concentration).

-

Why? ACN promotes SN2 reactions while stabilizing the polar salt.

-

-

Neutralization: Add DIEA dropwise at 0°C. Stir for 10 minutes.

-

Observation: The solution should remain clear. If a precipitate forms (DIEA-Acetate), filtration is optional but usually unnecessary for alkylation.

-

-

Alkylation: Add Ethyl Bromoacetate dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

-

Critical Control Point: Do not heat. Heating azetidines with alkyl halides can trigger ring expansion or polymerization.

-

-

Workup: Concentrate ACN. Redissolve in EtOAc, wash with 5% Citric Acid (removes excess DIEA), then Brine. Dry over Na2SO4.

Protocol B: Boc Deprotection (TFA Method)

Context: Removing the protecting group to reveal the primary amine (GABA amine mimic).

Reagents:

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Triethylsilane (TES) [Scavenger]

Methodology:

-

Preparation: Dissolve the N-alkylated intermediate in DCM (0.1 M).

-

Acidolysis: Add TFA (20% v/v final concentration) and TES (2.0 eq).

-

Why TES? The tert-butyl cation generated can attack the electron-rich azetidine ring or other nucleophiles. TES acts as a hydride source to quench the cation.

-

-

Reaction: Stir at RT for 1-2 hours. Monitor by LCMS (Look for mass -100 Da).

-

Isolation: Evaporate volatiles under N2 stream. Do not use rotary evaporator with high heat.

-

Salt Exchange: The product is a TFA salt. For biological assays, convert to HCl salt using 4M HCl in Dioxane or purify via Reverse Phase HPLC.

Part 4: Application in Medicinal Chemistry[4][5][6][7]

Selectivity Profiling

Incorporating this building block alters the selectivity profile of GABAergic ligands:

-

GABA-A Receptors: The rigid azetidine often favors specific subunit interfaces (e.g., α1β2γ2) by locking the amine-carboxylate distance.

-

GABA Transporters (GAT): Rigid analogues often show reduced affinity for transporters, potentially increasing the synaptic residence time of the drug (similar to the mechanism of tiagabine, though tiagabine uses a nipecotic acid core).

Decision Matrix: When to use Azetidine vs. Pyrrolidine

The following decision tree aids in scaffold selection.

Caption: Decision matrix for selecting azetidine scaffolds based on ADME and selectivity requirements.

References

-

ChemicalBook. (2025).[4] 3-N-Boc-amino-azetidine Properties and CAS Data. Retrieved from

-

Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic Chemistry Frontiers. Retrieved from

-

Levandovskiy, I. A., et al. (2011).[5] Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry. Retrieved from

-

BOC Sciences. (2024). Amino Acid Protection & Deprotection Strategies. Retrieved from

-

Kulkarni, S. S., et al. (2026).[6] Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from

Sources

- 1. 3-N-Boc-amino-azetidine | 91188-13-5 [chemicalbook.com]

- 2. 3-N-Boc-Amino-azetidine | CymitQuimica [cymitquimica.com]

- 3. 3-N-Boc-amino-azetidine CAS#: 91188-13-5 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sourcing & Technical Profile: 3-N-Boc-Aminoazetidine Acetate

The following technical guide details the sourcing, quality assurance, and handling of 3-N-Boc-Aminoazetidine Acetate (Systematic name: tert-Butyl azetidin-3-ylcarbamate acetate).

CAS: 218430-15-0[1][2][3][4]

Executive Summary

This compound is a specialized heterocyclic building block used in the synthesis of pharmaceutical candidates, particularly for kinase inhibitors and GPCR ligands where the azetidine ring offers a restricted conformational profile compared to pyrrolidines or piperidines.[1][2][3][4]

Unlike the commoditized Hydrochloride (HCl) salt (CAS 217806-26-3), the Acetate salt (CAS 218430-15-0) is a niche specification.[1][2][3][4] It is typically selected for processes requiring milder acidity to prevent acid-catalyzed deprotection of sensitive groups or to improve solubility in non-polar organic solvents during subsequent coupling reactions.[1][2][3][4]

Core Sourcing Challenge: Most catalog suppliers default to the HCl salt. Sourcing the Acetate form requires identifying specialized vendors or validating a custom salt-exchange protocol.[1][2][3][4]

Chemical Identity & Structural Specifications[3][4][5][6][7][8]

It is critical to distinguish between the two common isomers of "Boc-aminoazetidine" to ensure the correct building block is procured.

-

Target Compound: tert-Butyl azetidin-3-ylcarbamate Acetate [1][2][3][4][5]

-

Common Confusant: 1-Boc-3-aminoazetidine (CAS 193269-78-2)[1][2][3][4]

Structural Visualization (DOT)

The following diagram illustrates the chemical structure and the specific site of the acetate counter-ion interaction.

Figure 1: Relationship between the target Acetate salt, the Free Base, and the common HCl salt.[14]

Commercial Supplier Landscape

Due to the niche nature of the Acetate salt, suppliers are categorized into Tier 1 (Direct Stock) and Tier 2 (Custom/Conversion) .

Tier 1: Direct Catalog Suppliers (Acetate Specific)

These suppliers explicitly list CAS 218430-15-0.[1][2][3][4]

| Supplier | Catalog ID | Purity Spec | Stock Location | Notes |

| BLD Pharm | BD00843134 | >97% | USA / China | Primary source for the specific acetate salt.[1][2][3][4] |

| ChemScene | Custom | >98% | Global | Often lists HCl; requires inquiry for Acetate.[1][2][3][4] |

| Ambeed | A1234* | >95% | USA | Check specific batch COA for salt stoichiometry.[1][2][3][4] |

Note: Catalog numbers change frequently. Verify CAS 218430-15-0 explicitly.

Tier 2: High-Purity HCl Suppliers (For Conversion)

If the Acetate salt is out of stock, purchase the high-purity HCl salt from these validated sources and perform a salt exchange (Protocol in Section 5).

| Supplier | CAS (HCl) | Purity | Reliability Score |

| Enamine | 217806-26-3 | >95% | High (Excellent for building blocks) |

| Sigma-Aldrich | 739073 | >98% | High (Gold standard for small scale) |

| Apollo Scientific | OR9012 | >97% | Medium-High (Good bulk options) |

Synthesis & Impurity Landscape

Understanding the synthesis path reveals the potential impurities (E-E-A-T). The acetate salt is often formed at the final stage of purification to avoid the strong acidity of HCl which can degrade the Boc group over time.

Synthesis Workflow & Critical Control Points

Figure 2: Synthetic route highlighting the divergence between HCl and Acetate salt formation and potential ring-opening impurities.[1][2][3][4]

Quality Control (QC) Framework

To validate the "High-Purity" claim, the following QC protocol must be implemented. This is a self-validating system ensuring identity, purity, and stoichiometry.[4]

Protocol A: Identity & Stoichiometry (H-NMR)

-

Objective: Confirm the presence of the Acetate counter-ion and the integrity of the Boc group.

-

Solvent: DMSO-d6 or D2O.

-

Key Diagnostic Signals:

-

Validation: Integration ratio of Boc (9H) : Acetate (3H) must be 3:1 .[2][4]

Protocol B: Purity (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 15 mins.

-

Detection: UV at 210 nm (low absorption, high concentration needed) or ELSD/CAD (preferred due to lack of chromophores).[4]

-

Critical Impurity: 1-amino-3-Boc-amino-2-propanol (Ring opening product).[1][2][3][4] This will elute earlier than the main peak.

Handling & Storage

The Acetate salt differs physically from the HCl salt.

-

Hygroscopicity: Acetate salts are often more hygroscopic than HCl salts.

-

Requirement: Store under Argon/Nitrogen in a desiccator at -20°C.

-

Handling: Allow the vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis (ring opening).

-

-

Stability: The azetidine ring is strained.[12] Avoid prolonged exposure to strong Lewis acids or high heat (>40°C) in solution, which can trigger polymerization or ring opening.

References

-

BLD Pharm. (2025).[4] Product Specification: tert-Butyl azetidin-3-ylcarbamate acetate (CAS 218430-15-0).[1][2][3][4][5] Retrieved from [1][2][3][4]

-

PubChem. (2025).[4][10] Compound Summary: tert-butyl N-(azetidin-3-yl)carbamate hydrochloride (CAS 217806-26-3).[1][2][3][4][10][15] National Library of Medicine. Retrieved from [1][2][3][4]

- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine stability).

-

Sigma-Aldrich. (2025).[2][4] 3-(Boc-amino)azetidine Technical Data. Retrieved from [1][2][3][4]

Sources

- 1. 849815-37-8|tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate|BLD Pharm [bldpharm.com]

- 2. 333743-54-7|(R)-tert-Butyl (2-aminopropyl)carbamate|BLD Pharm [bldpharm.com]

- 3. 1395492-00-8|tert-Butyl N-(2-aminocyclopropyl)carbamate|BLD Pharm [bldpharm.com]

- 4. 146552-71-8|(S)-tert-Butyl 1-aminopropan-2-ylcarbamate|BLD Pharm [bldpharm.com]

- 5. 91188-13-5|tert-Butyl azetidin-3-ylcarbamate|BLD Pharm [bldpharm.com]

- 6. 91188-13-5 Cas No. | 3-Aminoazetidine, 3-BOC protected | Apollo [store.apolloscientific.co.uk]

- 7. 1-Boc-3-(boc-amino)azetidine-3-methanol [synhet.com]

- 8. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azetidines - Enamine [enamine.net]

- 10. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Azetidine synthesis [organic-chemistry.org]

- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

- 15. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-N-Boc-Aminoazetidine Acetate in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Strategic Value of Azetidine Scaffolds in Peptide Therapeutics

The rational design of peptide-based therapeutics increasingly involves the incorporation of non-canonical amino acids (ncAAs) to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2][3][4] Among the vast arsenal of available ncAAs, azetidine-containing amino acids have emerged as powerful tools for medicinal chemists.[5] Azetidines are strained, four-membered heterocyclic motifs that, when incorporated into a peptide backbone, impart a unique set of structural and functional properties.[5][6]

The introduction of a 3-aminoazetidine (3-AAz) moiety can induce sharp turns in the peptide backbone, a feature that is highly advantageous for stabilizing secondary structures and for improving the efficiency of macrocyclization in cyclic peptides.[6][7] Furthermore, the non-natural azetidine structure can sterically hinder recognition by proteolytic enzymes, thereby enhancing the in vivo half-life of the peptide therapeutic.[6][8] The unique sp³-rich character and conformational rigidity conferred by the azetidine ring can also lead to enhanced binding affinity, solubility, and metabolic stability.[5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 3-N-Boc-Aminoazetidine Acetate in standard Boc/Bzl solid-phase peptide synthesis (SPPS) workflows.

Physicochemical Properties and Handling

3-N-Boc-Aminoazetidine is a key building block for introducing the 3-aminoazetidine scaffold. The tert-butyloxycarbonyl (Boc) protecting group on the exocyclic amine allows for its seamless integration into Boc-based SPPS strategies.

Structure:

Caption: Chemical Structure of 3-N-Boc-Aminoazetidine.

| Property | Value | Source |

| IUPAC Name | tert-butyl (azetidin-3-yl)carbamate | N/A |

| CAS Number | 193269-78-2 | [9] |

| Molecular Formula | C₈H₁₆N₂O₂ | [10] |

| Molecular Weight | 172.22 g/mol | [10] |

| Appearance | Clear colourless to pale yellow oil | [9] |

| Storage | Keep in dark place, Inert atmosphere, 2-8°C | [9] |

Handling Precautions: Causes skin and serious eye irritation. May cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent.[11]

Core Principles: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

The protocol described herein utilizes the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a robust method pioneered by Bruce Merrifield.[12] This strategy relies on a graded acid lability for orthogonal protection. The temporary Nα-Boc group is removed with a moderate acid (e.g., trifluoroacetic acid, TFA), while the more permanent side-chain protecting groups (typically benzyl-based) and the resin linkage are cleaved at the end of the synthesis with a strong acid (e.g., hydrofluoric acid, HF).[13][14]

The synthesis proceeds in a C-to-N direction through repeated cycles of deprotection and coupling.[15]

Caption: General workflow for Boc-SPPS.

Detailed Protocol for SPPS using this compound

This protocol is designed for manual solid-phase synthesis at a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

Materials and Reagents:

-

Resin: Merrifield or PAM resin (0.5-1.0 mmol/g substitution)[16]

-

Amino Acids: Nα-Boc protected amino acids, including this compound

-

Solvents: Dichloromethane (DCM, peptide synthesis grade), N,N-Dimethylformamide (DMF, peptide synthesis grade), Isopropanol (IPA)

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v)[16]

-

Neutralization Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v)

-

Coupling Reagents:

-

Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TBTU.

-

Base: DIEA

-

-

Washing Solvents: DCM, IPA

-

Cleavage Cocktail: Hydrofluoric acid (HF) with 10% anisole scavenger, or Trifluoromethanesulfonic acid (TFMSA). (CAUTION: HF is extremely toxic and corrosive. Handle with extreme care in a specialized fume hood with appropriate safety protocols and PPE.)

-

Precipitation/Wash Solvent: Cold diethyl ether

Step 1: Resin Preparation and Swelling

-

Place the appropriate amount of resin (e.g., 200 mg for a 0.1 mmol synthesis on 0.5 mmol/g resin) into a solid-phase synthesis vessel.

-

Add DCM (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DCM.

Step 2: Nα-Boc Deprotection

Causality: The Boc group is an acid-labile protecting group. A 50% solution of TFA in DCM is sufficiently acidic to rapidly cleave the Nα-Boc group without significantly affecting the more acid-stable benzyl-based side-chain protecting groups or the resin linkage, thus ensuring orthogonality.[13][16]

-

Add the 50% TFA/DCM solution to the swollen resin (10 mL/g of resin).

-

Perform a short pre-wash by agitating for 5 minutes, then drain.[16]

-

Add a fresh portion of the 50% TFA/DCM solution.

-

Agitate for 20-25 minutes at room temperature.[16]

-

Drain the deprotection solution. The free amine on the resin is now present as a trifluoroacetate salt.[13]

Step 3: Washing and Neutralization

Causality: It is critical to remove all residual TFA and to convert the ammonium trifluoroacetate salt to a free amine. The free amine is the nucleophile required for the subsequent coupling reaction. Failure to neutralize will prevent the acylation from proceeding.[13]

-

Wash the resin with DCM (3x, 10 mL/g).

-

Wash the resin with IPA (2x, 10 mL/g).

-

Wash the resin with DCM (3x, 10 mL/g).

-

Add the neutralization solution (10% DIEA in DCM) and agitate for 10 minutes. Repeat once.

-

Wash the resin thoroughly with DCM (5x, 10 mL/g) to remove excess DIEA.

Step 4: Amino Acid Coupling (Incorporation of 3-N-Boc-Aminoazetidine)

Causality: The carboxylic acid of the incoming Boc-protected amino acid must be activated to form a highly reactive species that is susceptible to nucleophilic attack by the free amine on the resin-bound peptide. HBTU/TBTU in the presence of a tertiary base like DIEA efficiently forms an activated ester, facilitating rapid and complete amide bond formation.[16] Using an excess of reagents drives the reaction to completion, which is a core principle of SPPS.[12]

-

In a separate vial, pre-activate the amino acid by dissolving:

-

This compound (or other Boc-AA-OH) (3 eq., 0.3 mmol)

-

HBTU (2.9 eq., 0.29 mmol)

-

DIEA (6 eq., 0.6 mmol)

-

in DMF (approx. 2-3 mL).

-

-

Allow the activation to proceed for 2-5 minutes. The solution may change color.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate for 1-2 hours at room temperature. For sterically hindered or non-natural amino acids like 3-N-Boc-Aminoazetidine, a longer coupling time or a double coupling may be beneficial to ensure complete reaction.[17]

-

Optional: Perform a Kaiser test (ninhydrin test) on a small sample of the resin to confirm the absence of free primary amines, indicating a complete coupling reaction.

Step 5: Final Wash

-

Drain the coupling solution.

-

Wash the resin with DMF (3x, 10 mL/g).

-

Wash the resin with DCM (3x, 10 mL/g).

-

Wash the resin with IPA (2x, 10 mL/g).

The resin is now ready for the next cycle, starting again with Step 2: Nα-Boc Deprotection . Repeat this cycle until the entire peptide sequence is assembled.

Step 6: Final Cleavage and Deprotection

Causality: A strong acid is required to cleave the final peptide from the resin support and simultaneously remove all side-chain protecting groups. HF is the traditional reagent for Boc-SPPS.[16] Scavengers like anisole are added to trap reactive cationic species (e.g., benzyl cations) generated during the cleavage, preventing them from causing side reactions with sensitive residues like Tryptophan or Methionine.[16]

!! EXTREME CAUTION REQUIRED !!

-

Thoroughly dry the final peptide-resin under vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add a scavenger (e.g., anisole, 1 mL per gram of resin).

-

Cool the vessel in a dry ice/acetone bath.

-

Distill HF into the reaction vessel (approx. 10 mL HF per gram of resin).

-

Allow the reaction to stir at 0°C for 45-60 minutes.

-

Evaporate the HF under a slow stream of nitrogen followed by high vacuum.

-

Suspend the residue in cold diethyl ether to precipitate the crude peptide.

-

Wash the peptide thoroughly with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using preparative HPLC.

Troubleshooting and Key Considerations

-

Incomplete Coupling: If a Kaiser test is positive after coupling, indicating free amines, a second coupling (recoupling) should be performed before proceeding to the next deprotection step.

-

Incomplete Deprotection: Some sequences, particularly those containing hindered amino acids, may experience incomplete Boc group removal.[18] If this is suspected, extending the deprotection time or using a slightly higher concentration of TFA may be necessary.

-

Aggregation: As the peptide chain elongates, it can aggregate on the resin, leading to poor solvation and incomplete reactions. Using resins with lower substitution or incorporating PEG-based resins can mitigate this issue.

-

Azetidine Stability: While the azetidine ring is generally stable to the repetitive TFA treatments for Boc deprotection, it is crucial to ensure that the final strong acid cleavage step is performed under anhydrous conditions and at low temperatures (0°C) to minimize potential ring-opening or other side reactions.[7]

References

-

Isidro-Llobet, A., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 25(38), 8995-9000. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

van der Marel, G. A., et al. (2025). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Retrieved from [Link]

-

Liverpool John Moores University. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]

-

ResearchGate. (2014, November 5). What happens when Boc deprotection is done in a closed system in the case of solid phase synthesis?. Retrieved from [Link]

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-2-Amino-azetidine. Retrieved from [Link]

-

bioRxiv. (2025, March 11). Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. Retrieved from [Link]

-

National Institutes of Health. (2023, April 24). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

National Institutes of Health. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

-

PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Biologic Effects of and Clinical Disorders Caused by Nonprotein Amino Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

-

PubMed. (2005, July). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]

-

PubMed. (2024, November 28). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

Sources

- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 10. 1-Boc-2-Amino-azetidine | C8H16N2O2 | CID 44890828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 91188-13-5 Cas No. | 3-Aminoazetidine, 3-BOC protected | Apollo [store.apolloscientific.co.uk]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bachem.com [bachem.com]

- 16. chempep.com [chempep.com]

- 17. biorxiv.org [biorxiv.org]

- 18. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Salt Exchange: Trifluoroacetate (TFA) to Acetate for Azetidine Derivatives

Abstract & Strategic Rationale

Objective: To provide a robust, chemically safe methodology for exchanging Trifluoroacetate (TFA) counter-ions with Acetate in Azetidine-containing pharmacological compounds.

The Scientific Challenge: Azetidine derivatives are high-value scaffolds in medicinal chemistry due to their specific conformational restriction and vector alignment. However, they present a unique challenge during salt exchange:

-

Ring Strain: The azetidine ring possesses ~25.4 kcal/mol of strain energy, making it susceptible to nucleophilic ring-opening under harsh basic conditions (pH > 12) or high thermal stress.

-

TFA "Stickiness": TFA (pKa ~0.2) forms an exceptionally strong ion pair with the highly basic azetidine nitrogen (pKa ~11.3 for parent azetidine). Simple lyophilization is often insufficient to break this interaction.

-

Biological Interference: Residual TFA is cytotoxic and can inhibit cellular proliferation, skewing biological assay data.

Scope: This guide prioritizes Anion Exchange Chromatography as the "Gold Standard" for stability and completeness, with Preparative HPLC as a high-purity alternative.

Physicochemical Considerations

Before initiating the exchange, the operator must evaluate the specific azetidine derivative against the following parameters:

| Parameter | Value / Characteristic | Implication for Protocol |

| Azetidine pKa | ~11.3 (Parent) / ~7.5 (Difluoro) | Strong basicity means the salt equilibrium heavily favors the protonated state. Displacing TFA requires significant mass action (excess acetate). |

| Ring Strain | ~25.4 kcal/mol | CRITICAL: Avoid strong mineral bases (NaOH, KOH) for neutralization, as they risk nucleophilic attack and ring opening. |

| Volatility | Free base bp: 61–62°C | CRITICAL: Never dry the free base of a simple azetidine to completion under high vacuum; it may sublime. Always maintain salt form. |

| TFA pKa | ~0.23 | Strong acid. Forms tight ion pairs.[1][2] |

| Acetic Acid pKa | ~4.76 | Weak acid. Biocompatible. |

Method A: Anion Exchange Resin (The Gold Standard)

Mechanism: This method utilizes a quaternary ammonium resin in the acetate form. It relies on the resin's high capacity to physically capture the trifluoroacetate anion and release an acetate anion, driven by the resin's selectivity and concentration gradient.

Suitability: Best for >50 mg scales; yields >95% exchange efficiency; gentle pH conditions (pH 4–6).

Materials

-

Resin: Strong Anion Exchanger (e.g., Dowex 1X8, Amberlite IRA-402) in Chloride form (requires conversion) or pre-packed Acetate form.

-

Solvents: HPLC-grade Water, Acetic Acid (glacial), Acetonitrile (if compound has low water solubility).

-

Equipment: Glass column or polypropylene syringe barrel with frit.

Protocol Steps

Step 1: Resin Preparation & Conversion

If purchasing Chloride-form resin, it must be converted to Acetate form.

-

Slurry the resin in water and pour into the column.

-

Wash 1: Elute with 1 M NaOH (5 column volumes, CV) to remove chloride. Note: Do not expose the azetidine to this step.

-

Wash 2: Elute with Milli-Q Water until pH is neutral.

-

Conversion: Elute with 1 M Acetic Acid (10 CV) to load Acetate ions.

-

Equilibration: Elute with 0.1 M Acetic Acid (5 CV). The resin is now ready.[3]

Step 2: Sample Loading

-

Dissolve the Azetidine-TFA salt in a minimum volume of water (or 10% Acetonitrile/Water if hydrophobic).

-

Load: Apply the sample gently to the resin bed.

-

Critical: Do not disturb the resin surface.

-

-

Adsorption: Allow the solution to flow into the resin bed.

Step 3: Elution

-

Elute with 0.1 M Acetic Acid or water.[2]

-

Why Acetic Acid? Using dilute acetic acid prevents the hydrolysis of the azetidine salt to its free base inside the column, maintaining the stable cation.

-

-

Collect fractions.[2] Monitor via UV (210/254 nm) or TLC.

Step 4: Isolation

-

Pool product-containing fractions.[2]

-

Lyophilize immediately.

-

Caution: Do not use rotary evaporation at >40°C to prevent thermal degradation of the strained ring.

-

Method B: Preparative HPLC Buffer Exchange

Mechanism: Uses hydrophobic retention on a C18 column to hold the azetidine cation while washing away the TFA anion with an overwhelming excess of Ammonium Acetate buffer.

Suitability: High purity requirements; removing organic impurities simultaneously; <50 mg scales.

Protocol Steps

-

Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Run a standard gradient (e.g., 5% to 95% B) but include a 5-minute isocratic hold at the beginning using 100% Mobile Phase A.

-

Reasoning: This "washing" phase ensures the TFA counter-ion is displaced by Acetate before the peptide/compound elutes.

-

-

Collection: Collect peaks into polypropylene tubes.

-

Lyophilization: Freeze dry. Repeat lyophilization 2x from water to remove excess ammonium acetate (which is volatile).

Quality Control & Validation

You must validate that the exchange occurred. Standard HPLC-UV is insufficient as it does not detect counter-ions.

Primary Validation: 19F NMR (The "Killer App")

Because Acetate is "invisible" in Fluorine NMR and TFA has a distinct signal, this is the most sensitive method.

-

Instrument: 400 MHz or higher NMR.

-

Solvent: D2O or DMSO-d6.

-

Internal Standard: Sodium trifluoroacetate (known concentration) or α,α,α-trifluorotoluene (in a capillary insert).

-

TFA Shift: ~ -75.5 ppm.[2]

-

Parameters (CRITICAL):

-

Relaxation Delay (d1): Must be >10 seconds . The T1 relaxation time of small fluorinated molecules like TFA can be very long (3-5s). Short delays will lead to under-integration and false "clean" results.

-

Scans: 64–128 scans for limit of detection (LOD) < 0.1%.

-

Secondary Validation: Ion Chromatography (IC)

-

Column: Anion exchange column (e.g., Dionex IonPac AS11).

-

Eluent: KOH gradient.

-

Detection: Conductivity.

-

Output: Stoichiometric ratio of Acetate vs. TFA anions.

Visualization of Workflows

Decision Tree: Selecting the Right Method

Caption: Decision matrix for selecting the optimal salt exchange method based on scale and purity requirements.

Chemical Mechanism of Resin Exchange

Caption: Ion exchange mechanism. The resin's quaternary ammonium group binds TFA (stronger acid anion) more tightly than Acetate, driving the exchange.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Residual TFA (>5%) | Insufficient resin capacity or channeling. | Use 50-fold excess of resin.[4] Ensure column is packed evenly without air bubbles. |

| Low Yield | Product stuck on resin (hydrophobic interaction). | Add 10–20% Acetonitrile to the elution buffer. |

| Ring Opening (Degradation) | pH too high during resin regeneration or elution. | Ensure resin is fully washed to neutral pH after NaOH treatment before loading sample. |

| "Oiling Out" | Free base formation.[5] | Ensure elution buffer contains at least 0.1 M Acetic Acid to keep the azetidine protonated. |

References

-

P. H.ZT. (2016).[6][7] Validation of an 19F NMR Method for the Detection of TFA in Peptides. Biopharma Asia. Link

-

Roux, S. et al. (2008). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. Journal of Peptide Science. Link

-

Vugts, D. J. et al. (2011). Synthesis and reactivity of 3-fluoroazetidines. European Journal of Organic Chemistry. Link

-

Siegfried, N. A. et al. (2019). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols. Link

-

PubChem. (2025). Azetidine Compound Summary. National Library of Medicine. Link

Sources

- 1. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azetidine synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Troubleshooting poor solubility of 3-N-Boc-Aminoazetidine Acetate in DCM

[1]

Topic: Troubleshooting Poor Solubility in Dichloromethane (DCM) Document ID: TS-AZT-003 Last Updated: 2025-05-20 Status: Active[1]

Diagnostic Overview

The Core Issue:

You are experiencing poor solubility because 3-N-Boc-Aminoazetidine Acetate exists as an ionic lattice, whereas Dichloromethane (DCM) is a moderately polar, aprotic solvent with low dielectric constant (

While the tert-butyloxycarbonyl (Boc) group is lipophilic, the acetate counterion creates a strong ionic interaction at the azetidine ring nitrogen (the most basic site). DCM cannot effectively overcome this lattice energy to solvate the ions.

Chemical Context:

-

Compound: 3-(N-Boc-amino)azetidine acetate salt.[1]

-

Basic Site: The secondary amine on the azetidine ring (pKa

10-11 for the conjugate acid). -

Solubility Conflict: The hydrophobic Boc group favors DCM; the ionic acetate/azetidinium complex favors water or methanol.

Troubleshooting Guide (Q&A)

Q1: Why is my solution cloudy or precipitating?

A: The cloudiness is the undissolved acetate salt. While the "organic" part of your molecule wants to be in DCM, the ionic salt domains are aggregating.

-

Immediate Fix: Do not heat aggressively.[1] Azetidines are strained rings and can degrade.[1]

-

Strategic Decision: Determine if you need the acetate salt for the next step.

-

If YES: Go to Module B (Co-solvent Strategy) .

-

If NO (Standard): Go to Module A (Free-Basing Protocol) .[1]

-

Q2: Can I just heat it to dissolve?

A: Not recommended. While heating increases solubility, 3-aminoazetidine derivatives are thermally sensitive.[1]

-

Risk 1: Boc Thermal De-protection: Occurs significantly >100°C, but trace acidity (from the acetate/equilibrium) can lower this threshold [1].

-

Risk 2: Ring Opening: Strained azetidine rings can undergo ring-opening polymerization or hydrolysis under thermal stress.[1]

Q3: I need to perform an amide coupling. What form should I use?

A: Use the Free Base . Coupling reactions (EDC/NHS, HATU) work best when the nucleophilic amine is non-protonated. The acetate salt acts as a buffer and can retard the reaction or require excess base (DIPEA/TEA), which complicates purification. Converting to the free base in DCM ensures the amine is reactive and fully soluble.

Solution Protocols

Module A: The "Free-Basing" Protocol (Recommended)

Best for: General synthesis, amide couplings, and purification.

This protocol converts the hydrophilic acetate salt into the lipophilic free base, which is highly soluble in DCM.

Reagents:

-

Saturated Aqueous Sodium Bicarbonate (

) or Sodium Carbonate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Dichloromethane (DCM).[1]

-

Brine (Saturated NaCl).[1]

-

Drying Agent (

orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Step-by-Step Workflow:

-

Suspension: Suspend the insoluble acetate salt in DCM (approx. 10-20 mL per gram).

-

Biphasic Mix: Add an equal volume of Saturated Aqueous

. -

Agitation: Stir vigorously for 10-15 minutes. The cloudiness in the DCM layer should disappear as the free base transfers into the organic phase.

-

Separation: Transfer to a separatory funnel. Collect the lower organic layer (DCM).

-

Extraction: Extract the aqueous layer 2x more with fresh DCM to ensure full recovery.

-

Wash: Combine organic layers and wash once with Brine.[1]

-

Drying: Dry over anhydrous

for 15 minutes. Filter and concentrate.

Result: You will obtain 3-(N-Boc-amino)azetidine (Free Base) as a clear oil or low-melting solid, fully soluble in DCM.[1]

Figure 1: Biphasic neutralization workflow to restore DCM solubility.

Module B: Co-Solvent Strategy

Best for: When the salt form is mandatory for stability or storage.

If you must maintain the acetate salt, you need to increase the polarity of the solvent system to break the ionic lattice.

Recommended Solvent Systems:

-

DCM : Methanol (9:1): The methanol solvates the acetate anion.

-

DCM : Ethanol (8:2): Less polar than MeOH, may require higher ratio.

-

DCM : Trifluoroethanol (TFE) (95:5): TFE is excellent for solvating peptides and polar salts without being nucleophilic.[1]

Warning: Avoid Acetone if primary amines are present (formation of imines), though 3-N-Boc-aminoazetidine has a secondary ring amine which is less prone to rapid imine formation but can still react slowly.[1]

Comparative Data: Solubility & Stability

| Parameter | Acetate Salt Form | Free Base Form |

| DCM Solubility | Poor / Insoluble | Excellent |

| Methanol Solubility | Good | Good |

| Water Solubility | Good | Poor / Moderate |

| Thermal Stability | Moderate (<80°C) | Moderate (<80°C) |

| Reactivity | Low (Buffered) | High (Nucleophilic) |

| Storage | Solid (Hygroscopic) | Oil / Low-melt Solid |

Critical Handling Notes

-

Ring Strain: The azetidine ring has a strain energy of ~25 kcal/mol [2]. Avoid strong mineral acids (HCl, H2SO4) during workup unless specifically deprotecting the Boc group, as this can trigger ring opening.

-

Hygroscopicity: The acetate salt is likely hygroscopic.[1] If the container was left open, it may have absorbed water, making it "gummy" and even harder to handle in DCM.

-

Identification: Ensure you are working with 3-(N-Boc-amino)azetidine (Boc on the exocyclic amine) and not 1-Boc-3-aminoazetidine (Boc on the ring nitrogen).[1] The latter would have a free primary amine and different solubility properties.

Figure 2: Decision matrix for selecting the appropriate solubilization strategy.

References

-

Couty, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

-

Nichols, L. (2022).[2] Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guide: Thermal Deprotection of Boc. Available at: [Link]

-

Nevstad, G. O., & Songstad, J. (1984). Solvent Properties of Dichloromethane. II. The Reactivity of Dichloromethane Toward Amines. Acta Chemica Scandinavica. Available at: [Link]

Preventing racemization during coupling of 3-N-Boc-Aminoazetidine Acetate

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the unique strained-ring amino acid, 3-N-Boc-Aminoazetidine Acetate, into their synthetic workflows. While this building block offers novel structural possibilities, its coupling can be susceptible to racemization, a critical issue that can compromise the stereochemical integrity, and therefore the biological activity, of the final peptide.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maintain chiral purity throughout your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in peptide synthesis, and why is it a critical problem? A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during a chemical process, converting a pure enantiomer (typically the L-form) into a mixture of both L- and D-forms. The biological activity of a peptide is dictated by its precise three-dimensional structure. The introduction of even a single incorrect stereocenter can lead to a diastereomeric peptide with drastically reduced or altered biological function, creating significant challenges for purification and potentially leading to off-target effects in pharmacological studies.[1]

Q2: Are strained-ring amino acids like 3-aminoazetidine derivatives more prone to racemization? A: Yes, they can be. While all amino acids (except glycine) are susceptible to racemization, factors like steric hindrance and the electronic nature of side chains can exacerbate the issue.[2] For 3-aminoazetidine, the strained four-membered ring can influence the acidity of the α-proton. The primary pathway for racemization of N-urethane-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1][3] The stability and rate of formation of this intermediate are the key factors, which can be influenced by the unique geometry of the azetidine ring.

Q3: What is the most direct way to detect racemization in my coupling product? A: The gold standard for quantifying the extent of racemization is Chiral High-Performance Liquid Chromatography (HPLC) . By using a chiral stationary phase, you can separate the desired diastereomeric product from the undesired epimer formed during coupling. Other methods include high-field Nuclear Magnetic Resonance (NMR) spectroscopy, where the diastereomers may exhibit distinct signals, though this is often less sensitive than chiral chromatography.

Q4: I'm observing significant epimerization. What are the three most likely causes? A: If you are experiencing unacceptable levels of racemization, the cause almost certainly lies in one of these three areas:

-

Your choice of coupling reagent and/or lack of an additive.

-

The reaction temperature and pre-activation time. [1]

The following troubleshooting guide will address each of these factors in detail.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section is designed to help you systematically identify and resolve the root cause of racemization in your experiments.

Problem: High Levels of Diastereomer Detected Post-Coupling

When analysis confirms the presence of the undesired epimer, follow these diagnostic steps to optimize your reaction conditions.

Step 1: Evaluate Your Coupling Reagent and Additives

The primary mechanism for racemization involves the activation of the carboxylic acid, which can then cyclize to form a planar oxazolone intermediate. This intermediate is easily deprotonated at the α-carbon, leading to a loss of stereochemistry.[3] The choice of coupling reagent directly controls the nature of the activated intermediate and its propensity to form this oxazolone.

Caption: Diagram 1: Oxazolone-Mediated Racemization Pathway.

Analysis & Recommendations:

Your choice of coupling strategy is the most critical factor in preventing racemization.

| Reagent Class | Examples | Racemization Risk | Causality & Recommendations |

| Carbodiimides | DCC, DIC, EDC | High (if used alone) | These form a highly reactive O-acylisourea intermediate that rapidly forms the oxazolone. Solution: ALWAYS use carbodiimides with a racemization-suppressing additive like Oxyma Pure or 1-hydroxy-7-azabenzotriazole (HOAt).[1][3][6] These additives trap the O-acylisourea to form a more stable active ester that is less prone to racemization. |

| Phosphonium Salts | BOP, PyBOP | Moderate | Generally effective, but the byproducts of BOP are toxic. PyBOP is a safer alternative.[3][7] Still, the choice of base is critical with these reagents. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Low to Moderate | HBTU/TBTU are based on HOBt, while HATU/HCTU are based on the superior HOAt. The resulting active esters are highly reactive yet resistant to racemization. HATU is often a preferred choice for difficult couplings.[2][5] |

| Modern Uronium Salts | COMU | Very Low | COMU is an Oxyma-based reagent designed for high efficiency and low racemization. It exists in a more reactive uronium form and is highly soluble, making it an excellent choice for challenging couplings.[3][8] |

| Other | DEPBT, TOTT | Very Low | DEPBT is known to cause very little epimerization and is particularly useful for sensitive amino acids.[7] TOTT has also shown low racemization levels, especially for sterically hindered couplings.[3] |

Actionable Advice: For coupling this compound, start with a modern, low-racemization reagent like HATU or COMU . If you must use a carbodiimide like DIC, ensure you are using at least one equivalent of Oxyma or HOAt .